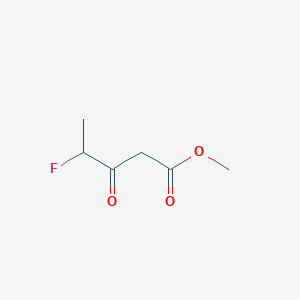

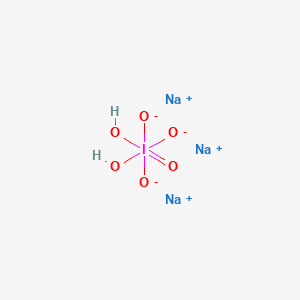

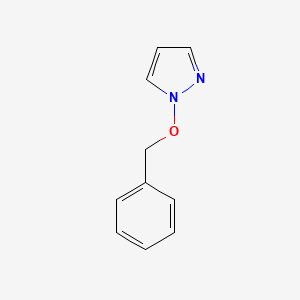

![molecular formula C13H15ClN2 B1313093 5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole CAS No. 124035-08-1](/img/structure/B1313093.png)

5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazole is a structure that, despite being small, has a unique chemical complexity. It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .

Synthesis Analysis

Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia, initially called glyoxaline . More complex heterocycles presenting the imidazole ring in their structure are described in the literature .Molecular Structure Analysis

The structure of imidazole includes a five-membered ring, consisting of three carbon atoms and two nitrogen atoms .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes .Physical And Chemical Properties Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity .科学的研究の応用

Applications in Antimicrobial Activity

Antibacterial and Antifungal Properties : Benzimidazole derivatives demonstrated excellent antibacterial activity against B. subtilis and prominent antifungal activity against A. niger, with chloro, bromo, and nitro substituted imidazolyl azetidinones and nitro substituted imidazolyl triazoles being particularly effective (Rekha et al., 2019). Similarly, novel benzimidazole derivatives showcased potent antibacterial and antifungal activities, highlighting their potential in addressing microbial resistance (Bhatt et al., 2013).

Antitubercular Agents : Several 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives exhibited significant antitubercular activity against mycobacterium species, with docking studies supporting their potential as potent antitubercular agents (Raju et al., 2020). Novel 1H-benzo[d]imidazole derivatives and analogues also showed exceptional tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis strains, presenting a new class of selective anti-tubercular agents (Gobis et al., 2015).

Applications in Cancer Research

- Anticancer Activity : Synthesized benzimidazole derivatives, especially those with cyclohexylethyl, cyclohexylpropyl, and phenylpropyl moieties, displayed promising anticancer activity against various cancer cell lines, suggesting their potential in cancer treatment (Singh et al., 2020). Similarly, new benzimidazole–thiazole derivatives demonstrated anticancer properties against HepG2 and PC12 cell lines, indicating their possible role in cancer therapeutics (Nofal et al., 2014).

Applications in Organic Synthesis and Material Science

Synthesis of Fused Heterocyclic Compounds : The domino synthesis approach was employed to construct fused hexacyclic skeletons, including imidazoquinolinoacridinone derivatives, showcasing the versatility of benzimidazole compounds in organic synthesis and potentially in pharmaceutical applications (Li et al., 2014).

Organic Light Emitting Devices (OLEDs) : Novel iridium complexes containing benzimidazole structures were used in the development of high-efficiency OLEDs, indicating the utility of such compounds in the field of material science and electronic devices (Han et al., 2013).

将来の方向性

特性

IUPAC Name |

6-chloro-2-cyclohexyl-1H-benzimidazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClN2/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHBTBNWIXGYOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NC3=C(N2)C=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438597 |

Source

|

| Record name | 1H-Benzimidazole, 5-chloro-2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-cyclohexyl-1H-benzo[d]imidazole | |

CAS RN |

124035-08-1 |

Source

|

| Record name | 1H-Benzimidazole, 5-chloro-2-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

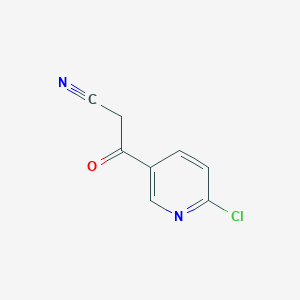

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)

![3-[(Ethylamino)methyl]phenol](/img/structure/B1313040.png)

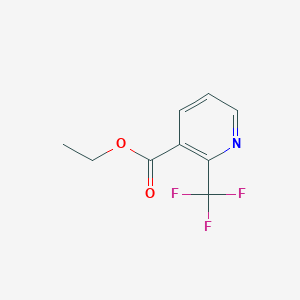

![1-Isopentyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1313051.png)